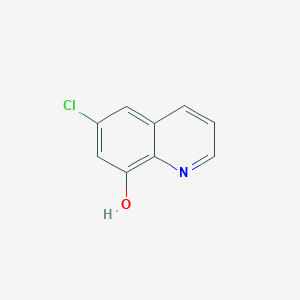

6-chloroquinolin-8-ol

描述

The exact mass of the compound 6-Chloro-8-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKDOLPRGYKULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327641 | |

| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-06-0 | |

| Record name | 6-CHLORO-8-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Classification Within Quinolinol Chemistry

6-Chloroquinolin-8-ol is a synthetic organic compound belonging to the quinolinol family, a class of heterocyclic aromatic compounds. Its structure consists of a quinoline (B57606) bicyclic system—a fusion of a benzene (B151609) ring and a pyridine (B92270) ring—substituted with a hydroxyl (-OH) group at the eighth position and a chlorine (-Cl) atom at the sixth position. This places it specifically within the category of halogenated 8-hydroxyquinolines.

The synthesis of quinoline derivatives can be achieved through various methods, and compounds like this compound are typically prepared as intermediates or target molecules in multi-step organic synthesis pathways for research purposes. cymitquimica.com Its identity and purity are confirmed using modern analytical techniques, and it is available from specialized chemical suppliers for research applications. molcore.combldpharm.com

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 5622-06-0 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Class | Halogenated 8-Hydroxyquinoline (B1678124) |

Significance of the 8 Hydroxyquinoline Scaffold in Drug Discovery

The 8-hydroxyquinoline (B1678124) (also known as 8-quinolinol or oxine) core structure is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.comresearchgate.net For decades, this moiety has attracted significant attention from medicinal chemists. researchgate.net

Key attributes of the 8-hydroxyquinoline scaffold include:

Metal Chelation: The arrangement of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring allows 8-hydroxyquinoline and its derivatives to act as potent bidentate chelating agents, forming stable complexes with various metal ions. researchgate.net This property is crucial for many of its biological effects, as it can disrupt metal-dependent enzymes in pathogens or cancer cells. nih.gov

Broad Biological Activity: Derivatives of 8-hydroxyquinoline have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, antifungal, and antiviral properties. nih.govresearchgate.net They have also been investigated for the treatment of neurodegenerative disorders. researchgate.net

Foundation for Drug Development: The versatility of the 8-hydroxyquinoline structure allows for synthetic modifications at various positions on the ring system. researchgate.net By adding different functional groups, chemists can fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. For instance, halogenation at positions 5 and 7 is a common strategy to boost antimicrobial activity. solubilityofthings.com

Recent research has also identified the 8-hydroxyquinoline scaffold as a novel blocker of the Histamine H2 receptor, which is involved in gastric acid secretion. This discovery opens new avenues for developing therapeutics for conditions like acid reflux.

Overview of Research Trajectories for 6 Chloroquinolin 8 Ol

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established chemical reactions, with methods involving substituted aminophenols being particularly prominent.

Preparation from Substituted Aminophenols

A key method for synthesizing this compound involves a variation of the Skraup synthesis, a classic reaction for producing quinolines. This approach utilizes a substituted aminophenol as a primary starting material. Specifically, this compound can be prepared from 2-amino-5-chlorophenol (B1209517). rsc.org In this procedure, 2-amino-5-chlorophenol is reacted with acrolein. rsc.org This reaction leads to the cyclization and subsequent aromatization necessary to form the quinoline ring system, yielding this compound as an off-white powder with a reported yield of 73%. rsc.org

Table 1: Synthesis of this compound from 2-Amino-5-chlorophenol

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Alternative Synthetic Pathways

Beyond the Skraup-type synthesis, other pathways to quinolinols exist, though they may present challenges. Direct chlorination of the parent compound, 8-hydroxyquinoline, is a theoretically simple approach. However, this method often proves impractical for large-scale applications because the activating hydroxyl and nitrogen groups on the quinoline ring can lead to the formation of mixtures, including di-halogenated products like 5,7-dihalo-8-hydroxyquinoline.

Rational Design and Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of derivatives. These modifications are designed to explore structure-activity relationships and develop new chemical entities with specific properties.

Halogenated and Substituted Quinolinol Analogues

The synthesis of halogenated quinoline analogues often begins with 8-hydroxyquinoline, which can undergo electrophilic aromatic substitution. However, controlling the regioselectivity can be difficult. google.com To overcome this, a common strategy involves using a protecting group, such as an acetyl group on the hydroxyl function. This allows for more selective halogenation at the C5 position, followed by hydrolysis and subsequent iodination at the C7 position to yield compounds like 5-chloro-7-iodo-8-hydroxyquinoline. google.com A series of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones has also been synthesized through the reaction of 6-chloroquinoline-5,8-quinone with primary or secondary amines and paraformaldehyde. researchgate.net

Preparation of 1,3,4-Oxadiazoles Bearing this compound Moieties

A significant class of derivatives involves the incorporation of a 1,3,4-oxadiazole (B1194373) ring. While specific literature for the 6-chloro isomer is limited, a well-established route for the closely related 5-chloroquinolin-8-ol provides a clear synthetic strategy. jocpr.com This multi-step process begins with the etherification of 5-chloroquinolin-8-ol with ethyl chloroacetate (B1199739) to form an ester, which is then converted to the corresponding acetohydrazide using hydrazine (B178648) hydrate (B1144303). jocpr.comresearchgate.net The crucial cyclization step to form the 1,3,4-oxadiazole ring is achieved by heating the acetohydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). jocpr.comnih.gov This reaction yields a series of 2-(substituted phenyl)-5-((5-chloroquinolin-8-yl)oxy)methyl-1,3,4-oxadiazoles. jocpr.com

Table 2: General Synthesis of 1,3,4-Oxadiazoles from 5-Chloroquinolin-8-ol Precursors

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 5-Chloroquinolin-8-ol, Ethyl chloroacetate | K₂CO₃, Acetone | Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | jocpr.com |

| 2 | Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Hydrazine hydrate, Ethanol (B145695) | 2-((5-Chloroquinolin-8-yl)oxy)acetohydrazide | jocpr.com |

Synthesis of Schiff Bases Derived from this compound Precursors

Schiff bases are another important class of derivatives, formed by the condensation of a primary amine with an aldehyde or ketone. ajchem-a.com Again, using the 5-chloroquinolin-8-ol analogue as a template, a synthetic route has been established. The key intermediate, 2-((5-chloroquinolin-8-yl)oxy)acetohydrazide (the same precursor used for oxadiazole synthesis), is reacted with various substituted aromatic aldehydes. jocpr.com The reaction is typically carried out by refluxing the components in ethanol with a few drops of glacial acetic acid as a catalyst. jocpr.com Upon cooling, the resulting Schiff base, N'-(substituted benzylidene)-2-((5-chloroquinolin-8-yl)oxy)acetohydrazide, precipitates and can be purified by recrystallization. jocpr.com

Table 3: General Synthesis of Schiff Bases from 5-Chloroquinolin-8-ol Precursors

| Reactants | Reagents/Conditions | Product | Reference |

|---|

An in-depth examination of the synthetic strategies for modifying the this compound scaffold reveals a versatile chemical platform. Researchers have developed various methods to create a diverse range of derivatives by targeting the hydroxyl group and the quinoline core. These methodologies include esterification to produce potentially bioactive esters, introduction of complex nitrogen-based ring systems to enhance structural diversity, and the creation of novel hybrid molecules by combining the quinoline structure with quinone moieties.

4 Esterification Approaches for this compound Derivatives

The hydroxyl group at the C8 position of the quinoline ring is a prime target for chemical modification through esterification. This reaction converts the phenol (B47542) moiety into an ester, which can significantly alter the compound's physicochemical properties. While literature specifically detailing the esterification of this compound is limited, extensive research on the closely related isomer, 5-chloroquinolin-8-ol, provides well-established protocols that are applicable.

One of the most effective methods for this transformation is the Steglich esterification. asianpubs.org This approach is valued for its mild reaction conditions, which are suitable for substrates with sensitive functional groups. The reaction typically involves coupling the chloroquinolinol with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.orgresearchgate.net This method has been successfully used to synthesize a series of 5-chloroquinolin-8-yl benzoates with good yields. asianpubs.org

Another common strategy involves the nucleophilic substitution reaction between the sodium or potassium salt of the chloroquinolinol and an acyl chloride or an alkyl chloroacetate. For instance, ethyl [(5-chloroquinolin-8-yl)oxy]acetate has been synthesized by reacting 5-chloro-8-hydroxyquinoline (B194070) with ethyl chloroacetate in acetone, using potassium carbonate as a base to deprotonate the hydroxyl group.

Furthermore, derivatives can be prepared through multi-step sequences. One such sequence involves reacting 5-chloroquinolin-8-ol with ethyl chloroacetate, followed by treatment with hydrazine hydrate to form the corresponding acetohydrazide. jocpr.com This intermediate serves as a versatile precursor for further derivatization. jocpr.com These established methods for acylating 5-chloroquinolin-8-ol are directly translatable to the 6-chloro isomer, offering a robust toolkit for creating a wide array of ester derivatives. asianpubs.org

Table 1: Examples of Esterification Reactions on Chloroquinolin-8-ol Scaffolds

| Quinoline Reactant | Acylating Agent/Carboxylic Acid | Method | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Various Benzoic Acids | Steglich Esterification | DCC, DMAP | 5-Chloroquinolin-8-yl benzoates | Good | asianpubs.org |

| 5-Chloro-8-hydroxyquinoline | Ethyl Chloroacetate | Nucleophilic Substitution | K₂CO₃, Acetone | Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | Not specified | |

| Ethyl [(5-chloroquinolin-8-yl)oxy]acetate | Hydrazine Hydrate | Hydrazinolysis | Ethanol | 2-[(5-Chloroquinolin-8-yl)oxy]acetohydrazide | Not specified | jocpr.com |

5 Introduction of Nitrogen-Containing Heterocycles at Various Positions

The incorporation of nitrogen-containing heterocyclic rings onto the quinoline framework is a key strategy for generating novel compounds with diverse chemical properties. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for forging these carbon-nitrogen and carbon-carbon bonds efficiently. acs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for this purpose, enabling the coupling of (hetero)aryl halides with boronic acids or their esters. organic-chemistry.org This method has been developed to be effective even for nitrogen-containing heterocyclic partners, which can be challenging due to the potential for catalyst inhibition by the nitrogen lone pairs. organic-chemistry.orgnih.gov For a substrate like this compound (or its protected form), a Suzuki coupling could introduce a nitrogen-heterocycle-boronic acid at the C6 position, catalyzed by a palladium complex. nih.gov

Another powerful technique is the Buchwald-Hartwig amination, which directly forms a C-N bond between an aryl halide and a nitrogen-containing compound, including heterocycles like pyrazoles and indazoles. acs.org This reaction offers a direct route to N-arylated heterocycles.

"Click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an alternative and highly efficient route. This method has been used to link a 1,2,3-triazole ring, a common nitrogen heterocycle, to a 7-chloroquinoline (B30040) scaffold. semanticscholar.org The synthesis typically involves converting a precursor to an azide (B81097), which then "clicks" with a terminal alkyne to form the triazole ring under mild conditions, often enhanced by ultrasound irradiation. semanticscholar.org For instance, 4,7-dichloroquinoline (B193633) can be reacted with 3-amino-1,2,4-triazole to yield 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine. semanticscholar.org Such strategies are readily adaptable for creating derivatives of this compound by introducing azide or alkyne functionalities onto the quinoline core or the partner molecule.

Table 2: Methods for Introducing Nitrogen Heterocycles to Chloroquinoline Scaffolds

| Quinoline Substrate | Heterocyclic Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., Chloroquinoline) | Nitrogen Heterocycle Boronic Acid | Suzuki-Miyaura Coupling | Pd/PCy₃/K₃PO₄ | Heterocycle-substituted Quinoline | organic-chemistry.org |

| Aryl Halide (e.g., Chloroquinoline) | Nitrogen Heterocycle (e.g., pyrazole) | Buchwald-Hartwig Amination | Pd(dba)₂, Ligand (e.g., Xantphos), Base | N-Aryl Heterocycle | acs.org |

| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Nucleophilic Substitution | Ethanol, Reflux, Ultrasound | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | semanticscholar.org |

| Azide-functionalized Quinoline | Terminal Alkyne | Click Chemistry (CuAAC) | Cu(I) catalyst | 1,2,3-Triazole-substituted Quinoline | semanticscholar.org |

6 Quinoline-Quinone Hybrids Incorporating this compound Structural Elements

The synthesis of hybrid molecules that fuse a quinoline-8-ol unit with a quinone moiety has led to the creation of compounds with unique structures. The 5,8-quinolinedione (B78156) core is a key building block in this area, often derived from 8-hydroxyquinoline precursors. scienceopen.com

A primary synthetic strategy involves the nucleophilic substitution reaction between a quinolin-8-ol derivative and a di-halogenated quinone, such as 6,7-dichloro-5,8-quinolinedione. researchgate.netmdpi.com In a typical procedure, a quinolin-8-ol, such as 2-chloroquinolin-8-ol (B1361850), is reacted with a dichloro-5,8-quinolinedione in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base like potassium carbonate. mdpi.com This results in the displacement of one of the chlorine atoms on the quinone ring by the hydroxyl group of the quinolin-8-ol, forming an ether linkage and connecting the two heterocyclic systems. mdpi.com

This modular approach allows for the combination of various substituted quinolin-8-ols with different quinone structures. For example, researchers have synthesized hybrids by reacting 2-chloroquinolin-8-ol with 6,7-dichloro-2-methyl-5,8-quinolinedione. mdpi.comresearchgate.net The introduction of different substituents on either the quinoline or quinone part allows for fine-tuning the properties of the final hybrid molecule. The synthesis of the precursor, 6,7-dichloro-5,8-quinolinedione, can be achieved from 8-hydroxyquinoline through a multi-step process involving nitrosation, reduction, and oxidative chlorination. scienceopen.comresearchgate.net While these examples often use other isomers, the methodology is directly applicable to this compound, allowing it to be incorporated into novel quinoline-quinone hybrid structures.

Table 3: Synthesis of Quinoline-Quinone Hybrids

| Quinoline-8-ol Derivative | Quinone Reactant | Reaction Conditions | Hybrid Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloroquinolin-8-ol | 6,7-Dichloro-5,8-quinolinedione | K₂CO₃, THF, Room Temp. | 6-Chloro-7-[(2-chloroquinolin-8-yl)oxy]quinoline-5,8-dione | 63% | mdpi.com |

| Quinolin-8-ol | 2,3-Dichloro-1,4-naphthoquinone | K₂CO₃, THF, Room Temp. | 2-Chloro-3-(quinolin-8-yloxy)naphthalene-1,4-dione | Not specified | mdpi.com |

| 2-Methylquinolin-8-ol | 6,7-Dichloro-2-methyl-5,8-quinolinedione | K₂CO₃, THF, Room Temp. | 6-Chloro-2-methyl-7-[(2-methylquinolin-8-yl)oxy]quinoline-5,8-dione | Not specified | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution, the spectrum would be expected to show signals for the aromatic protons on the quinoline ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The aromatic protons will appear as a set of multiplets due to spin-spin coupling between adjacent protons.

For a derivative, N-(5-chloro-8-hydroxyquinolin-7-yl)methacrylamide, the ¹H NMR spectrum in DMSO-d6 shows specific chemical shifts that confirm its structure. rsc.org

Table 1: ¹H NMR Data for N-(5-chloro-8-hydroxyquinolin-7-yl)methacrylamide in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.85 | s | -OH |

| 9.45 | s | -NH |

| 8.80 | dd | H-2 |

| 8.45 | d | H-4 |

| 7.70 | dd | H-3 |

| 7.60 | s | H-5 |

| 5.90 | s | =CH₂ (methacrylamide) |

| 5.55 | s | =CH₂ (methacrylamide) |

| 2.05 | s | -CH₃ |

s: singlet, d: doublet, dd: doublet of doublets Data sourced from: The Royal Society of Chemistry rsc.org

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbons bonded to the electronegative chlorine and oxygen atoms are shifted downfield.

In the case of N-(5-chloro-8-hydroxyquinolin-7-yl)methacrylamide, the ¹³C NMR spectrum further corroborates the proposed structure with signals for the quinoline ring, the methacrylamide (B166291) group, and the methyl group. rsc.org

Table 2: ¹³C NMR Data for N-(5-chloro-8-hydroxyquinolin-7-yl)methacrylamide in DMSO-d6

| Chemical Shift (ppm) | Assignment |

| 167.5 | C=O (amide) |

| 148.0 | C-8 |

| 147.5 | C-2 |

| 140.0 | =C (methacrylamide) |

| 138.0 | C-4a |

| 133.0 | C-4 |

| 127.0 | C-8a |

| 125.0 | C-5 |

| 122.0 | C-3 |

| 120.0 | =CH₂ (methacrylamide) |

| 115.0 | C-6 |

| 110.0 | C-7 |

| 18.0 | -CH₃ |

Data sourced from: The Royal Society of Chemistry rsc.org

Proton (¹H) NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring are observed in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

For N-(5-chloro-8-hydroxyquinolin-7-yl)methacrylamide, the FT-IR spectrum shows characteristic peaks for the N-H, O-H, C=O (amide), and aromatic C-H functional groups, confirming the structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (179.60 g/mol ). nih.gov The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of halquinol, which includes 5-chloroquinolin-8-ol. sci-hub.ruresearchgate.net The precursor and product ions are monitored for quantification.

Table 3: LC-MS/MS Parameters for 5-chloroquinolin-8-ol

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-chloroquinolin-8-ol | 180.0 | 116.1 |

Data sourced from: Sci-Hub, ResearchGate sci-hub.ruresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esuol.deyoutube.com This method provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, a single-crystal structure would reveal the planarity of the quinoline ring system and the geometry around the substituent groups. It would also provide insight into the hydrogen bonding and packing arrangement in the crystal lattice. While specific single-crystal X-ray diffraction data for this compound is not provided in the search results, this technique remains a crucial tool for the unambiguous structural determination of such compounds and their derivatives. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic quinoline system.

The formation of metal complexes with this compound can be monitored using UV-Vis spectroscopy. zsmu.edu.ua Chelation of a metal ion to the ligand typically results in a shift of the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift) and can lead to the appearance of new charge-transfer bands. For instance, the complexation of Fe(III) with a derivative of 5-chloroquinolin-8-ol shows changes in the UV-Vis spectrum, indicating the formation of different ligand-to-metal ratio complexes. rsc.org The study of these spectral changes allows for the determination of complex stoichiometry and stability constants.

Thermal Analysis Techniques (e.g., TG-DTA) for Stability Assessment

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for the compound this compound or its direct complexes could be located. While thermal analysis is a common technique for assessing the stability of chemical compounds, published research detailing the specific decomposition patterns, temperature ranges, and weight loss percentages for this compound is not available in the reviewed sources.

Thermal analysis techniques are crucial in determining the thermal stability of a compound. googleapis.com TGA measures the change in mass of a sample as a function of temperature or time, providing information on decomposition, evaporation, and oxidation events. DTA measures the temperature difference between a sample and an inert reference, detecting exothermic and endothermic processes like phase transitions, melting, and decomposition, even when no mass loss occurs. The combination of TGA and DTA offers a comprehensive profile of a material's thermal behavior.

For context, studies on related chloroquinoline isomers and their derivatives provide insight into the type of data that would be obtained from such an analysis. For instance, research on various metal complexes of 5-chloroquinolin-8-ol shows that these compounds exhibit multi-stage decomposition patterns when analyzed by TGA. These stages often correspond to the loss of water molecules (dehydration), followed by the removal of coordinated anions and the eventual decomposition of the organic ligand, culminating in the formation of a metal oxide residue. Similarly, general observations on chloroquinolines indicate that they typically begin to decompose at temperatures above 200°C.

The thermal stability of metal complexes is often greater than that of the free ligand. For example, TGA studies on Schiff base complexes have shown that the coordination of a metal ion can significantly increase the decomposition temperature compared to the uncomplexed ligand. The analysis typically involves heating the sample under a controlled atmosphere, such as nitrogen, at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C or higher).

While the synthesis of this compound has been described in the literature, its thermal properties remain uncharacterized. To provide a detailed and scientifically accurate assessment as requested, experimental TGA/DTA data for this compound would be required. Without such data, any discussion on its specific thermal stability and decomposition pathways would be speculative.

Computational and Theoretical Chemistry Studies of 6 Chloroquinolin 8 Ol

Density Functional Theory (DFT) Calculations of Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. ajchem-a.com It is widely employed to optimize the geometry of molecules and calculate various electronic properties that govern their reactivity and interactions. ktu.lt For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are standard for obtaining reliable theoretical results. ajchem-a.comajchem-a.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. ajchem-a.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. ktu.ltresearchgate.net

In studies of related quinoline compounds, DFT calculations have been used to determine these values. For instance, analysis of the parent compound, quinoline, shows a HOMO-LUMO energy gap of approximately -4.83 eV. scirp.org Theoretical studies on chloroquine (B1663885) derivatives also emphasize the importance of the energy gap in correlating with their functional efficiency. ajchem-a.comajchem-a.com For 6-chloroquinolin-8-ol, the HOMO density would likely be localized on the electron-rich quinoline ring system, particularly the phenol (B47542) moiety, while the LUMO would be distributed across the aromatic system, indicating the sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Properties of a Quinoline Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 | Electron-donating ability |

| ELUMO | -1.816 | Electron-accepting ability |

| Energy Gap (ΔE) | -4.83 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, nucleophilic sites), blue indicates positive potential (electron-poor, electrophilic sites), and green represents neutral potential. researchgate.netwolfram.com

Quantum Chemical Parameters

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. These descriptors are crucial for structure-activity relationship studies. ajchem-a.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. ajchem-a.com

Studies on various chloroquine derivatives have successfully used these parameters to correlate theoretical structures with observed activities. ajchem-a.comajchem-a.com

Table 2: Calculated Quantum Chemical Parameters for a Chloroquinoline Derivative

| Parameter | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.231 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.415 eV |

| Chemical Softness (S) | 1/η | 0.414 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.704 eV |

In silico Prediction of Pharmacokinetic and ADMET Properties (Excluding Toxicity Values)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. scielo.brsciensage.info Web-based platforms like pkCSM and SwissADME use a molecule's structure to predict these properties based on established models. biotechnologia-journal.orgjapsonline.com

For this compound, these tools can predict key pharmacokinetic parameters. Predictions for related compounds show that factors like water solubility, intestinal absorption, and blood-brain barrier penetration are commonly evaluated. mdpi.comscielo.br For a drug to be effective, it must typically exhibit good water solubility for dissolution in biological fluids and high intestinal absorption to enter the bloodstream. scielo.br

Table 3: Predicted Pharmacokinetic Properties for this compound

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Water Solubility (logS) | -3.5 to -4.5 | Sparingly to moderately soluble. scielo.br |

| Intestinal Absorption (% Abs) | > 85% | Predicted to be well-absorbed by the human intestine. biotechnologia-journal.org |

| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound may cross the BBB. biotechnologia-journal.org |

| CYP2D6 Inhibitor | Yes | Likely to inhibit the CYP2D6 enzyme, affecting drug metabolism. |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a drug candidate and its biological target. nih.gov Docking studies on quinoline derivatives have been performed against various protein targets, such as the SARS-CoV-2 main protease and the NQO1 enzyme. mdpi.comresearchgate.net

A docking simulation of this compound into a protein's active site would yield a binding energy score (ΔG), where a more negative value indicates a stronger binding affinity. mdpi.com The simulation would also reveal specific interactions, such as hydrogen bonds (e.g., with the hydroxyl group or quinoline nitrogen) and hydrophobic or π-π stacking interactions with aromatic amino acid residues of the protein. researchgate.net

Table 4: Illustrative Molecular Docking Results for a Chloroquinoline Ligand

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| SARS-CoV-2 Mpro | -6.5 | HIS41 | π-π stacking with quinoline ring |

| GLU166 | Hydrogen bond with hydroxyl group |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to analyze the dynamics of binding. researchgate.net

Following a docking study, an MD simulation of the this compound-protein complex would be performed for a duration typically in the nanosecond range. researchgate.net Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to determine if the complex remains stable throughout the simulation. A stable complex is indicated by a low and fluctuating RMSD value. These simulations provide deeper insight into the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, confirming the stability predicted by docking. nih.govresearchgate.net

Biological Activities and Pharmacological Potential of 6 Chloroquinolin 8 Ol and Its Derivatives

General Biological Significance within the 8-Hydroxyquinoline (B1678124) Class

8-Hydroxyquinoline (8-HQ) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. nih.govresearchgate.net These compounds, characterized by a pyridine (B92270) ring fused to a phenol (B47542) with a hydroxyl group at the eighth position, are noted for their ability to form stable complexes with various metal ions. researchgate.netnih.gov This metal chelating property is fundamental to many of their observed pharmacological effects. researchgate.netnih.gov

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a recurring molecular framework in known drugs and bioactive compounds. nih.govresearchgate.net Derivatives of 8-HQ have demonstrated a wide array of applications, including as anticancer, antimicrobial (antibacterial, antifungal), antiviral, and antineurodegenerative agents. researchgate.netnih.govresearchgate.net Their lipophilic nature allows them to penetrate biological membranes, a crucial factor for their therapeutic action. nih.govfrontiersin.org The diverse biological activities of 8-hydroxyquinolines have made them a focal point of extensive research for the development of new therapeutic agents. nih.govresearchgate.net

Antimicrobial Research

The antimicrobial properties of 8-hydroxyquinoline derivatives are well-documented, with research highlighting their effectiveness against a range of pathogenic microorganisms. frontiersin.orgscispace.com The inclusion of a chlorine atom, as seen in 6-chloroquinolin-8-ol, can significantly influence the compound's antimicrobial spectrum and potency.

Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of 8-hydroxyquinoline have shown notable inhibitory effects against Gram-positive bacteria. For instance, a study on various 8-HQ derivatives revealed that those with a chlorine substitution at the 5-position exhibited significant activity against Staphylococcus aureus. mdpi.com Specifically, a derivative with a 5-chloro substitution showed a high inhibition ratio. mdpi.com Another related compound, chlorquinaldol (B839), a bihalogenated derivative of 8-hydroxyquinoline, was found to be most effective against staphylococci among Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 0.5 mg/L. frontiersin.orgunimi.it Furthermore, a novel 8-chloroquinolone derivative demonstrated extremely potent antibacterial activities against Gram-positive bacteria, being significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline (B194070) derivative | Staphylococcus aureus | High inhibition ratio | mdpi.com |

| Chlorquinaldol | Staphylococci | MIC: 0.016-0.5 mg/L | frontiersin.orgunimi.it |

| Chlorquinaldol | Enterococcus faecalis | MIC: 0.25-2 mg/L | frontiersin.org |

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Streptococcus pneumoniae | 30 times more potent than trovafloxacin | nih.gov |

Antibacterial Activity Against Gram-Negative Bacterial Strains

While often more potent against Gram-positive organisms, certain 8-hydroxyquinoline derivatives also exhibit activity against Gram-negative bacteria. For example, a hybrid molecule of 5-chloro-8-hydroxyquinoline and ciprofloxacin (B1669076) showed promising activity against both Gram-positive and Gram-negative bacteria, with MIC values of 4–16 µg/mL against susceptible and drug-resistant strains. nih.gov However, chlorquinaldol displayed lower activity against Gram-negative bacteria, with 77% of isolates being inhibited at concentrations of 128 to 512 mg/L. frontiersin.orgunimi.it In time-kill studies, chlorquinaldol showed bactericidal activity against Pseudomonas aeruginosa and Proteus mirabilis at higher concentrations after 24-48 hours of exposure. frontiersin.org

Table 2: Antibacterial Activity of 8-Hydroxyquinoline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-negative bacteria | MIC: 4–16 µg/mL | nih.gov |

| Chlorquinaldol | Gram-negative bacteria | MIC: 128-512 mg/L for 77% of isolates | frontiersin.orgunimi.it |

| Chlorquinaldol | Pseudomonas aeruginosa | Bactericidal at 4 x MIC after 48h | frontiersin.org |

Antimycobacterial Activity Against Mycobacterium tuberculosis (including Multi-Drug Resistant Strains)

A significant area of research for chlorinated 8-hydroxyquinolines is their activity against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol), a related compound to this compound, has demonstrated good antituberculosis activity. nih.gov Studies have shown its effectiveness against both standard and clinical isolates of M. tuberculosis, including multidrug-resistant (MDR) strains. nih.govaustinpublishinggroup.com The MICs for cloxyquin ranged from 0.062 to 0.25 μg/ml, with an MIC50 of 0.125 μg/ml and an MIC90 of 0.25 μg/ml. nih.govasm.org The fact that cloxyquin is equally active against drug-sensitive and drug-resistant strains suggests a mechanism of action that is different from existing antitubercular drugs. nih.govasm.org The broader class of 8-hydroxyquinolines has also shown promise, with some analogs exhibiting MIC90 values of <5 μM against M. tuberculosis. nih.gov

Table 3: Antimycobacterial Activity of Cloxyquin (5-Chloroquinolin-8-ol)

| Strain Type | Number of Strains | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) | Reference |

|---|---|---|---|---|---|

| Standard Strains | 9 | 0.125 - 0.25 | - | - | nih.gov |

| Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 | nih.gov |

| Drug-sensitive | 100 | - | 0.125 | 0.25 | asm.org |

| Drug-resistant (non-MDR) | 20 | - | 0.125 | 0.25 | asm.org |

Antifungal Activity Against Fungal Pathogens

The antifungal potential of 8-hydroxyquinoline derivatives has been explored against various fungal pathogens. nih.gov For instance, a series of new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline (B57606) derivatives exhibited excellent protective efficacy (100%) against Pyricularia oryzae at a concentration of 100 ppm. researchgate.net Some 8-hydroxyquinoline-5-sulfonamide derivatives have also shown potential for the treatment of systemic candidiasis. nih.gov Furthermore, certain 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which can be structurally related to quinoline derivatives, have demonstrated broad-spectrum activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. frontiersin.org

Anticancer Research

The quest for novel anticancer agents has led to the investigation of 8-hydroxyquinoline derivatives, including those with chlorine substitutions. nih.govresearchgate.net These compounds have shown potential in inhibiting the growth of various cancer cell lines. nih.gov For example, 7-chloroquinolinehydrazones have exhibited good cytotoxic activity with submicromolar GI50 values across a wide range of cancer cell lines from nine different tumor types, including leukemia, lung cancer, and colon cancer. nih.gov Research has also highlighted the potential of 3-chloroquinolin-8-ol (B181481) in inhibiting cancer cell proliferation, with specific derivatives showing promising results against lung and cervical cancer cell lines. The anticancer effects of some 8-hydroxyquinoline derivatives are thought to be related to their ability to chelate metal ions like copper and zinc. nih.gov

Table 4: Anticancer Activity of Chloroquinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 7-Chloroquinolinehydrazones | Leukemia, Non-small cell lung cancer, Colon cancer, CNS cancer, Melanoma, Ovarian cancer, Renal cancer, Prostate cancer, Breast cancer | Submicromolar GI50 values | nih.gov |

| 3-Chloroquinolin-8-ol | Lung and Cervical cancer cell lines | Promising inhibitory results |

Cytotoxic Activity Against Human Cancer Cell Lines (e.g., MCF-7, HCT 116, HepG-2, A549, DLD1, MDA-MB)

Derivatives of halogenated 8-hydroxyquinolines have demonstrated significant cytotoxic potential across a range of human cancer cell lines. Structure-activity relationship (SAR) studies have indicated that 6-chloroanalogues are among the most active compounds. researchgate.net These derivatives have shown potent activity against breast adenocarcinoma (MCF-7), colon carcinoma (HCT 116, DLD1), liver carcinoma (HepG-2), and lung carcinoma (A549) cell lines. researchgate.netsmolecule.com

Research has highlighted that the introduction of a chlorine atom at various positions on the quinoline ring influences the cytotoxic efficacy. For instance, derivatives of 5-chloroquinolin-8-ol have also been extensively studied and show considerable in vitro cytotoxicity against cell lines such as MCF-7, A549, and HepG2. smolecule.com Furthermore, metal complexes of 5-chloro-8-quinol have demonstrated antitumor activity against A549 lung carcinoma, HCT-116 colon cancer, and MDA-MB triple-negative breast cancer cells. plos.org

In one study, 5,8-quinolinedione (B78156) derivatives, which are related structures, displayed high potency against colorectal cancer (CRC) cells, with one compound in particular (a 6-isomer designated 6b) showing IC₅₀ values of 0.59 μM and 0.44 μM against DLD1 and HCT116 cells, respectively. smolecule.com Another study on bioconjugates bearing a 5-chloro-8-hydroxyquinoline skeleton observed potent toxic activity against the resistant Colo320 colon adenocarcinoma cell line, while showing no toxicity to normal fibroblast cells, indicating a degree of tumor selectivity. nih.gov

The table below summarizes the cytotoxic activities of various this compound analogues and related derivatives against several human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| 6-Chloro-8-hydroxyquinoline Analogue | MCF-7 | Breast Cancer | 0.9–38.2 | researchgate.net |

| 6-Chloro-8-hydroxyquinoline Analogue | HCT 116 | Colon Cancer | 1.3–45.5 | researchgate.net |

| 6-Chloro-8-hydroxyquinoline Analogue | HepG2 | Liver Cancer | 0.7–44.5 | researchgate.net |

| 6-Chloro-8-hydroxyquinoline Analogue | A549 | Lung Cancer | 1.23–36.7 | researchgate.net |

| 5,8-Quinolinedione Derivative (6b) | DLD1 | Colorectal Cancer | 0.59 µM | smolecule.com |

| 5,8-Quinolinedione Derivative (6b) | HCT116 | Colorectal Cancer | 0.44 µM | smolecule.com |

Impact on Cell Cycle Progression

The antiproliferative activity of quinoline derivatives is often linked to their ability to interfere with the cell cycle. Research has shown that certain derivatives can induce cell cycle arrest at different phases, thereby preventing cancer cell proliferation.

A notable study on 5,8-quinolinedione derivatives, specifically a 6-isomer, revealed a significant impact on cell cycle progression. smolecule.com Treatment with this compound led to a blockage of S-phase progression in DLD1 colon cancer cells. smolecule.com In HCT116 cells, the same compound slowed the progression through the S-phase and caused an accumulation of cells in the G2/M phase of the cell cycle. smolecule.com Other quinoline derivatives have also been reported to cause G2/M arrest, an effect consistent with the inhibition of cyclin-dependent kinase 1 (CDK1). mdpi.com Additionally, inhibition of other targets like MetAP2 by 8-hydroxyquinoline derivatives has been associated with cell cycle arrest in the late G1 phase. accscience.com The signaling pathways controlled by molecules like Ras, a potential target for such compounds, are crucial for transmitting signals related to cell cycle progression. nih.gov

Inhibition of Protein Kinases and Other Molecular Targets

The mechanism of action for the anticancer effects of many quinoline derivatives involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival. researchgate.net Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. researchgate.net

Derivatives of 5-chloroquinolin-8-ol have been synthesized and screened for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. smolecule.commdpi.com Some of these compounds were found to be more potent than the reference drug erlotinib, with one derivative showing triple the inhibiting power with an IC₅₀ value of 0.14 μM. mdpi.com

Beyond EGFR, the quinoline scaffold has been utilized to design inhibitors for other kinases. Through structure-guided design, quinoline-based derivatives have been developed as potent and selective inhibitors of CDK8 and CDK19, which are mediator kinases that regulate transcription rather than cell cycle progression. utsa.edu Furthermore, a 4-anilinoquinoline derivative was identified as a potent inhibitor of Protein Kinase Novel 3 (PKN3), which has been linked to pancreatic and prostate cancer. nih.gov The ability of 8-hydroxyquinoline derivatives to chelate metal ions is also believed to contribute to their biological activity, including the inhibition of enzymes like Ras protease. plos.orgmdpi.com

Inhibition of Topoisomerase Enzymes

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and ultimately cell death, making them a key target for anticancer drugs.

While direct studies on this compound are limited, research on its isomers and derivatives suggests that this class of compounds can function as topoisomerase inhibitors. For example, related chloro-substituted 8-hydroxyquinoline compounds are believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. nih.gov Specifically, 2-chloroquinolin-6-ol (B1260770) has been shown to inhibit topoisomerase IIβ. nih.gov

Molecular docking studies have been employed to investigate the binding interactions of derivatives of 5-chloroquinolin-8-ol with the topoisomerase IIβ protein, correlating these interactions with their observed anticancer efficacy. researchgate.net This body of evidence suggests that the quinoline-8-ol scaffold is a promising framework for the development of novel topoisomerase inhibitors.

Antiviral Research

The broad biological activity of the quinoline scaffold extends to antiviral applications. Derivatives have been investigated for their efficacy against a variety of viral pathogens, including RNA viruses of significant public health concern.

Activity Against RNA Viruses (e.g., H5N1 Avian Influenza)

The highly pathogenic H5N1 avian influenza virus represents a significant pandemic threat. researchgate.net Research into novel antiviral agents has included the screening of 8-hydroxyquinoline derivatives. In vitro testing of 8-hydroxyquinoline-2-carboxanilides against H5N1 has been conducted. researchgate.net

Structure-activity relationship studies revealed that the antiviral activity is influenced by the substitution pattern on the anilide ring. rsc.org While most mono-substituted derivatives showed moderate to no activity, certain di- and tri-substituted derivatives demonstrated high inhibition of H5N1 growth with low cytotoxicity. rsc.org For instance, a derivative with 3-chloro-2-fluoro substitution exhibited a virus growth inhibition of 91.2%. rsc.org Another report highlighted quinoline-8-sulfonohydrazide (B5629346) derivatives that showed up to 91% inhibition of H5N1 viral growth. qimrb.edu.au These findings underscore the potential of the substituted 8-hydroxyquinoline framework in developing anti-influenza agents.

Exploration in Emerging Viral Disease Research

The quinoline core is present in established drugs like chloroquine (B1663885) and has shown a broad spectrum of antiviral activity, making its derivatives attractive candidates for research against emerging viral diseases. nih.gov The quinoline scaffold has been found in compounds potent against a wide array of viruses, including Dengue virus, Zika virus, Ebola virus, and various coronaviruses like SARS-CoV and MERS-CoV. nih.gov

Recent research has focused on synthesizing and evaluating novel quinoline derivatives against these threats. For example, two new quinoline derivatives demonstrated dose-dependent inhibition of Dengue virus serotype 2 (DENV2) in the low to sub-micromolar range, appearing to act during the early stages of infection. nih.gov In the context of coronaviruses, hydroxyquinoline-pyrazole hybrid molecules have been synthesized and investigated for their antiviral efficacy against SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising activity and selectivity. These studies highlight the versatility of the quinoline scaffold and its continuing importance in the search for new therapies for emerging viral infections.

Other Therapeutic Potentials

The quinoline scaffold, particularly the 8-hydroxyquinoline framework, is recognized for its wide array of pharmacological activities. mdpi.com The introduction of a chlorine atom at the C-6 position, as in this compound, modifies its electronic and lipophilic properties, potentially influencing its biological profile. This section explores the diverse therapeutic potentials of this compound and its related derivatives beyond their primary applications, focusing on antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and antiparasitic activities.

The antioxidant capacity of quinoline derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases. researchgate.netjfda-online.com Derivatives of 8-hydroxyquinoline (8-HQ) are known to possess antioxidant properties, which are often attributed to their ability to chelate metal ions and scavenge free radicals. researchgate.net

Research into the antioxidant potential of halogenated quinolin-8-ols has demonstrated their ability to act as radical scavengers. For instance, a study on the esterification of 5-chloroquinolin-8-ol produced a series of derivatives that were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. asianpubs.org The findings suggested that these derivatives are promising candidates for development as antioxidant agents. asianpubs.org Similarly, a silver(I) complex of 5-chloroquinolin-8-ol was assessed for its antioxidant capabilities against both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, showing notable activity. researchgate.net While direct studies on this compound are less common, the activity of its isomers and derivatives suggests a strong potential for this compound to exhibit free radical scavenging properties. The phenolic hydroxyl group on the quinoline ring is a key structural feature for this activity. jfda-online.com

Table 1: Antioxidant Activity of Chloroquinoline Derivatives

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 5-chloroquinolin-8-yl-benzoate derivatives | DPPH | Derivatives showed potential as antioxidant agents. | asianpubs.org |

| Ag(I)-complex of 5-chloroquinolin-8-ol | DPPH, ABTS | The complex demonstrated radical scavenging activity. | researchgate.net |

| 4-hydroxyquinolinone-hydrazone derivatives | DPPH | Several derivatives exhibited excellent activity, with IC50 values better than the standard, ascorbic acid. | researchgate.net |

Quinoline and its derivatives are present in numerous natural products and have been investigated for various biological activities, including anti-inflammatory effects. semanticscholar.orgresearchgate.net The anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenase (COX) enzymes, and some quinoline derivatives have been found to modulate these inflammatory pathways. tbzmed.ac.irekb.eg

Derivatives of 7-chloroquinoline (B30040) have been shown to possess significant anti-inflammatory and analgesic activities. tbzmed.ac.ir One study demonstrated that a 7-chloroquinoline derivative inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. tbzmed.ac.ir This compound also reduced the gene expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. tbzmed.ac.ir Furthermore, the general class of 8-hydroxyquinoline derivatives has been noted for its anti-inflammatory potential. researchgate.netresearchgate.net For example, an organic salt, 8-Hydroxyquinolinium 3,5-Dinitrobenzoate, was screened for its anti-inflammatory activity and showed very good results compared to the standard drug, diclofenac (B195802) sodium. researchgate.net These findings from structurally related compounds suggest that this compound could serve as a valuable scaffold for developing new anti-inflammatory agents.

One therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes, namely α-glucosidase and α-amylase. researchgate.net Inhibition of these enzymes slows down the breakdown of complex carbohydrates into absorbable glucose, thereby lowering the after-meal spike in blood sugar. mdpi.com

Derivatives of 8-hydroxyquinoline have emerged as a promising class of compounds with potential antidiabetic properties. researchgate.netresearchgate.net A study involving a new silver(I)-complex of 5-chloroquinolin-8-ol investigated its inhibitory activity against both α-glucosidase and α-amylase. researchgate.netcolab.ws This indicates that the chloro-substituted 8-hydroxyquinoline structure can be a basis for designing enzyme inhibitors. In another study, a series of 4-hydroxyquinolinone-hydrazone derivatives were synthesized and showed good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, which were superior to the standard drug acarbose (B1664774) (IC50 = 752.0 ± 2.0 µM). researchgate.netresearchgate.net Kinetic studies of the most potent derivatives identified them as competitive inhibitors of the enzyme. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Quinoline Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) | Standard Drug (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-hydroxyquinolinone-hydrazones | α-Glucosidase | 93.5 - 575.6 | 752.0 | researchgate.netresearchgate.net |

| Quinoline-benzoylhydrazine derivatives | α-Glucosidase | Potent inhibition reported | Not specified in text | researchgate.net |

| 8-Hydroxyquinolinium 3,5-Dinitrobenzoate | α-Glucosidase | Showed 53.63% inhibition at 128 µg/mL | 75.55% inhibition at 128 µg/mL | researchgate.net |

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions like copper and zinc is central to their neuroprotective potential. nih.gov Dysregulation of these metal ions is linked to the aggregation of amyloid-beta plaques, a key pathological feature of Alzheimer's disease (AD). nih.gov By binding to these metals, 8-HQ derivatives can help dissolve amyloid deposits and reduce oxidative stress. nih.gov

Clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol), a well-known derivative, has been investigated for its therapeutic potential in neurodegenerative disorders like AD and Parkinson's disease. nih.gov Its mechanism is thought to involve the chelation and redistribution of metals, which reduces the amyloid burden. nih.gov More recently, the neuroprotective effect of nitroxoline, a derivative of cloxyquin (5-chloroquinolin-8-ol), was reported in hydrogen peroxide-induced human neuronal cells. researchgate.net This suggests that the 5-chloro-8-hydroxyquinoline scaffold, and by extension the isomeric this compound, could be a promising starting point for developing agents against neurodegenerative conditions. researchgate.net Research has also shown that quinoline derivatives can modulate potassium channels, which may offer neuroprotective effects.

The quinoline core is the foundation for some of the most important antiparasitic drugs in history, most notably the antimalarial agent chloroquine (a 4-amino-7-chloroquinoline derivative). chemenu.comwikipedia.org The 8-hydroxyquinoline subclass also has a long history of use as anti-protozoal agents. nih.govasm.org

Halogenated 8-hydroxyquinolines like clioquinol were historically marketed as oral intestinal amebicides. nih.gov Cloxyquin (5-chloroquinolin-8-ol), an isomer of the title compound, is known to possess activity against protozoa. nih.govasm.org Its antimicrobial action is often linked to its ability to chelate essential metal ions, depriving the microbes of necessary nutrients. nih.gov In the context of malaria, while much of the focus has been on 4-aminoquinolines like chloroquine and mefloquine, 8-aminoquinolines such as primaquine (B1584692) are also crucial for eradicating the liver stages of the parasite. nih.govmdpi.com Derivatives of 5-chloroquinolin-8-ol have shown moderate antiplasmodial activity against Plasmodium falciparum, suggesting the potential of this scaffold in developing new antimalarial agents. Furthermore, cloxyquin has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC90 values of 0.25 µg/ml. nih.gov

Table 3: Antiparasitic and Antimycobacterial Activity of Chloroquinoline Derivatives

| Compound | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-quinolinol) | Intestinal amoebas | Was used as an oral intestinal amebicide. | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC90 of 0.25 µg/ml against 150 clinical isolates. | nih.gov |

| Ethyl [(5-chloroquinolin-8-yl)oxy]acetate derivatives | Plasmodium falciparum | Exhibited sub-micromolar efficacy against resistant strains. | |

| Chloroquine | Plasmodium species | Widely used antimalarial drug. | wikipedia.org |

Mechanism of Action Investigations for 6 Chloroquinolin 8 Ol

Role as a Metal Chelating Agent

The ability of 6-chloroquinolin-8-ol to act as a metal chelating agent is a cornerstone of its biological activity, a characteristic inherited from its parent scaffold, 8-hydroxyquinoline (B1678124). tandfonline.comscirp.org This small, planar, and lipophilic molecule readily forms stable complexes with various metal ions. tandfonline.comresearchgate.net The nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group at the C-8 position act as bidentate ligands, enabling the compound to sequester metal ions that are vital for the survival and proliferation of pathogenic organisms. tandfonline.comscirp.org This chelation is not merely a sequestration process but a critical mechanism that disrupts fundamental cellular processes in pathogens. mdpi.com

Deprivation of Essential Metal Nutrients in Pathogens

A primary antimicrobial mechanism of this compound and related 8-hydroxyquinolines is the starvation of pathogens by sequestering essential metal ions from their environment. nih.gov Pathogenic microbes require a delicate balance of metal ions like iron (Fe), copper (Cu), zinc (Zn), and manganese (Mn) for various physiological functions, including enzymatic reactions and structural protein stability. tandfonline.commdpi.com By forming stable complexes with these metals, 8-hydroxyquinoline derivatives effectively reduce the bioavailability of these critical nutrients, thereby inhibiting microbial growth. tandfonline.comscirp.org

For instance, the antimicrobial action of halogenated 8-hydroxyquinolines has been linked to iron chelation, which deprives microbes of this essential element. nih.gov Studies on 8-hydroxyquinoline have demonstrated that its ability to chelate metals is crucial for its activity against bacteria such as Staphylococcus aureus and Escherichia coli. nih.govmdpi.com The formation of a metal-8HQ complex can lead to a dual-action assault: the complex itself can be toxic by blocking metal-binding sites on enzymes, and the free ligand, upon dissociation, can further bind to the metallic prosthetic groups of microbial enzymes, inhibiting their function. tandfonline.com

Interference with Metalloproteins and Metalloenzymes

The function of numerous essential enzymes and proteins, known as metalloproteins and metalloenzymes, is critically dependent on their associated metal cofactors. The chelating action of this compound and its analogs directly interferes with these vital cellular components. mdpi.com

A significant example of this interference is the inhibition of methionine aminopeptidases (MetAPs), a family of metalloproteases. nih.govnih.gov These enzymes, which require a metal ion like cobalt (Co(II)), are responsible for cleaving the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. nih.govtandfonline.com Research has identified congeners of this compound, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and its bromine analog 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), as potent inhibitors of MetAPs from Mycobacterium tuberculosis (MtMetAPs). nih.gov This inhibition is a key part of their antitubercular activity. nih.govtandfonline.com The 8-hydroxyquinoline scaffold chelates the dinuclear metal center within the enzyme's active site, rendering it inactive. researchgate.net

The table below summarizes the inhibitory activity of clioquinol and its analog against mycobacterial and human MetAPs, highlighting the selectivity for the pathogenic enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Clioquinol (CQ) | MtMetAP1a | 1.5 ± 0.2 | nih.gov |

| MtMetAP1c | 1.8 ± 0.3 | ||

| HsMetAP1 | 2.5 ± 0.3 | ||

| HsMetAP2 | 1.5 ± 0.2 | ||

| 7-bromo-5-chloroquinolin-8-ol (CLBQ14) | MtMetAP1a | 1.2 ± 0.1 | nih.gov |

| MtMetAP1c | 1.1 ± 0.1 | ||

| HsMetAP1 | > 100 | ||

| HsMetAP2 | > 100 |

Enzyme Inhibition Profiles

Beyond its broad-spectrum effects stemming from metal chelation, this compound and its parent structure have been investigated for their ability to inhibit specific enzyme families, revealing more targeted mechanisms of action.

Inhibition of 2-Oxoglutarate-Dependent Enzymes

The 8-hydroxyquinoline scaffold is recognized as a potent inhibitor of ferrous iron (Fe(II)) and 2-oxoglutarate (2OG) dependent oxygenases. mdpi.comresearchgate.net These enzymes are involved in a wide array of biological processes, including hypoxic sensing, collagen biosynthesis, and epigenetic regulation through histone and nucleic acid demethylation. plos.orgnih.govnih.gov

The inhibitory mechanism involves the 8-hydroxyquinoline core chelating the active site Fe(II), which is essential for catalysis. plos.org This action mimics the binding of the co-substrate 2-oxoglutarate. nih.gov Studies have demonstrated that 8-hydroxyquinoline derivatives can act as broad-spectrum inhibitors of this enzyme superfamily. plos.orgnih.gov For example, 5-carboxy-8-hydroxyquinoline (IOX1), a structural analog, has been shown to inhibit multiple human 2OG oxygenases, including histone demethylases (KDMs) and the hypoxia-inducible factor (HIF) prolyl hydroxylase. nih.govrsc.org A study focused on synthesizing inhibitors for 2OG oxygenases specifically prepared this compound as part of its investigation, underscoring its relevance to this target class. rsc.org The ability of these compounds to penetrate cells and inhibit both nuclear and cytosolic 2OG oxygenases makes them valuable as chemical probes for studying epigenetic and metabolic pathways. nih.gov

Interaction with DT-Diaphorase (NQO1) Enzyme

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that plays a role in cellular defense by catalyzing the two-electron reduction of quinones to hydroquinones, which can be less reactive. mdpi.commdpi.com However, certain quinone-based compounds can be bioactivated by NQO1 into cytotoxic agents, a strategy exploited in cancer therapy as NQO1 levels are often elevated in tumor cells. mdpi.commdpi.comnih.gov

Derivatives of this compound, specifically quinoline-5,8-diones, have been identified as suitable substrates for the NQO1 enzyme. mdpi.comresearchgate.net The synthesis of these diones can start from precursors like 2-chloroquinolin-8-ol (B1361850). researchgate.netnih.gov The interaction with NQO1 reduces the quinone moiety to a hydroquinone, a process that can lead to the generation of reactive oxygen species (ROS) and subsequent DNA damage and cell apoptosis. mdpi.comnih.gov Enzymatic assays have confirmed that hybrids of 1,4-quinone and quinoline are good substrates for NQO1, with enzymatic conversion rates dependent on the specific substitutions on the quinoline ring. mdpi.comresearchgate.net This interaction highlights a mechanism by which this compound derivatives can exert cytotoxic effects, particularly in cells with high NQO1 expression. nih.gov

Interference with Nucleic Acid Synthesis (RNA/DNA)

A significant aspect of the mechanism of action for this compound and its analogs is the disruption of nucleic acid synthesis and integrity. This interference can occur through direct binding to DNA or by inhibiting key enzymes involved in DNA and RNA replication and maintenance.

One direct mechanism reported for this compound is its ability to bind to the DNA of fungi, which prevents the replication process and thereby inhibits fungal growth. This mode of action is shared with its structural relative, 5-chloro-8-hydroxyquinoline (B194070). For quinolone antibiotics in general, a well-established mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to breaks in the DNA strands and ultimately cell death. wikipedia.org A related compound, 3-chloroquinolin-8-ol (B181481), is believed to act via this mechanism.

Furthermore, the metal-chelating properties of these compounds are directly implicated in the inhibition of nucleic acid synthesis. Halogenated 8-hydroxyquinolines have been found to inhibit RNA-dependent DNA polymerase (an enzyme crucial for retroviruses) and RNA synthesis. nih.govasm.org This inhibition is attributed to the chelation of metal ions like copper, manganese, magnesium, and zinc, which serve as essential cofactors for these polymerases. nih.gov The binding of 8-hydroxyquinoline-copper complexes to nucleic acids is significantly stronger than the free ligand, suggesting that the metal complex itself may be the active antibacterial agent in some cases. tandfonline.comnih.govnih.gov

Cellular Permeability and Lysosomotropic Properties

Investigations into the cellular uptake and subcellular distribution of this compound are critical to understanding its mechanism of action. The ability of a compound to cross the cell membrane and accumulate in specific organelles dictates its potential molecular interactions and biological effects. Research on related quinoline compounds provides a framework for the expected properties of this compound, focusing on its cellular permeability and its behavior as a lysosomotropic agent.

Cellular Permeability

The passage of quinoline derivatives across biological membranes is a prerequisite for their intracellular activity. While specific studies quantifying the cellular permeability of this compound are not extensively detailed in the provided research, the general class of 8-hydroxyquinolines and their analogs are known to be membrane-permeable. This characteristic is fundamental to their biological actions, including their roles as ionophores and their antibacterial or anticancer effects. asm.org

The lipophilicity conferred by the quinoline ring structure, modified by its substituents, generally allows for passive diffusion across the lipid bilayer of the cell membrane. For instance, the related antimalarial drug chloroquine (B1663885), a 4-aminoquinoline, readily crosses cell membranes. Its permeability is pH-dependent; the deprotonated, more neutral form is more membrane-permeable than the protonated form. wikipedia.org This principle of pH-dependent partitioning is a key factor in its cellular uptake and accumulation. wikipedia.org

Studies on other quinoline derivatives utilize various models to assess permeability. Caco-2 cell permeability assays, for example, are a standard method to predict intestinal absorption and general cell membrane passage for drug-like molecules. openmedicinalchemistryjournal.com Furthermore, investigations into the antibacterial properties of 8-hydroxyquinolines against Mycobacterium species focus on how these compounds and their complexes with metal ions penetrate the complex mycobacterial cell wall, highlighting the importance of membrane passage for antimicrobial efficacy. asm.org The ability of cloxyquin (5-chloroquinolin-8-ol), a close structural analog, to act as a mitochondrial uncoupler also presupposes its ability to traverse both the outer cell membrane and the inner mitochondrial membrane to exert its effects. nih.gov

Table 1: Research Context for Permeability of Quinoline Analogs

| Compound Class/Analog | Permeability Context | Investigated Property | Relevant Model System | Citation |

|---|---|---|---|---|

| 8-Hydroxyquinolines (8HQ) | Antimicrobial Activity | Entry into mycobacterial cells | Mycobacterium smegmatis | asm.org |

| Chloroquine (CQ) | Antimalarial/Antineoplastic | pH-dependent membrane passage | General cell models | wikipedia.org |

| Cloxyquin (5-chloroquinolin-8-ol) | Cardioprotection | Mitochondrial membrane uncoupling | Isolated mitochondria, Cardiomyocytes | nih.gov |

Lysosomotropic Properties

A significant feature of many quinoline-based compounds is their lysosomotropic nature, meaning they preferentially accumulate within lysosomes. wikipedia.org This phenomenon is attributed to the chemical properties of the quinoline molecule, which often behaves as a weak base. Lysosomes are acidic organelles, maintaining a pH of approximately 4.5-5.0, in contrast to the more neutral pH of the cytoplasm (around 7.2). wikipedia.orgnih.gov

The mechanism of accumulation, often referred to as "ion trapping," involves the passive diffusion of the uncharged, lipophilic form of the quinoline compound across the lysosomal membrane. wikipedia.org Once inside the acidic lumen of the lysosome, the compound's basic nitrogen atoms become protonated. wikipedia.org This charged, protonated form is less membrane-permeable and is consequently trapped and concentrated within the organelle. wikipedia.orgnih.gov Chloroquine is a classic example of a lysosomotropic agent, and its accumulation in lysosomes can be substantial. nih.gov

The sequestration of these compounds within lysosomes has significant functional consequences. The accumulation of a basic substance like chloroquine leads to an increase in the intralysosomal pH, neutralizing its acidic environment. frontiersin.org This elevation in pH inhibits the activity of acid-dependent lysosomal hydrolases, which are responsible for the degradation of cellular waste and macromolecules. frontiersin.org This disruption of lysosomal function can impair cellular processes such as autophagy, where autophagosomes must fuse with lysosomes to degrade their contents. frontiersin.orgscience.gov By preventing this fusion or inhibiting the final degradation step, lysosomotropic agents can block the autophagic flux, a mechanism that is exploited in certain anticancer therapeutic strategies. frontiersin.orgscience.gov Given its structural similarity to other known lysosomotropic quinolines, this compound is predicted to exhibit similar properties, influencing cellular function through its accumulation and subsequent disruption of lysosomal homeostasis.

Table 2: Effects of Lysosomotropic Quinolines on Cellular Compartments

| Compound/Class | Primary Location of Accumulation | Mechanism of Accumulation | Consequence of Accumulation | Citation |

|---|---|---|---|---|